N'-(4-chlorophenyl)benzohydrazide
Overview
Description
Benzoic acid, 2-(p-chlorophenyl)hydrazide is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of benzoic acid where the carboxyl group is modified to form a hydrazide with a p-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(p-chlorophenyl)hydrazide typically involves the reaction of p-chlorobenzoic acid with p-chlorophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated gently at around 40°C for a few hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(p-chlorophenyl)hydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of mechanochemical synthesis, where reactants are ground together in the presence of a small amount of solvent, is also gaining popularity due to its efficiency and reduced solvent usage .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-(p-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 2-(p-chlorophenyl)hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 2-(p-chlorophenyl)hydrazide involves its interaction with biological molecules. It can bind to DNA through intercalation, leading to hypochromism and bathochromism. This interaction disrupts the normal function of DNA, thereby exhibiting antimicrobial and anticancer activities . The compound also targets specific enzymes and proteins, inhibiting their activity and leading to cell death in cancer cells .
Comparison with Similar Compounds
- Benzoic acid, 2-phenylhydrazide
- 4-fluorobenzoic acid, 2-(p-chlorophenyl)hydrazide
- Isonicotinic acid hydrazide
Comparison: Benzoic acid, 2-(p-chlorophenyl)hydrazide is unique due to the presence of the p-chlorophenyl group, which enhances its biological activity compared to similar compounds. For instance, 4-fluorobenzoic acid derivatives have shown higher inhibitory activity against certain bacteria, but benzoic acid, 2-(p-chlorophenyl)hydrazide exhibits a broader spectrum of antimicrobial and anticancer activities .
Properties
IUPAC Name |
N'-(4-chlorophenyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDUOCCITWQNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169894 | |
Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17473-76-6 | |
Record name | Benzoic acid, 2-(4-chlorophenyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17473-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017473766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(p-chlorophenyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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